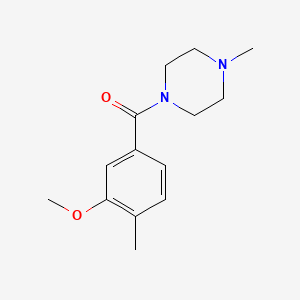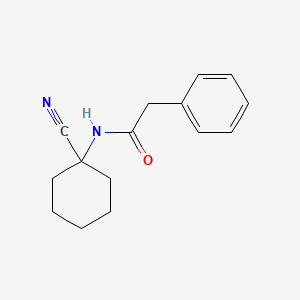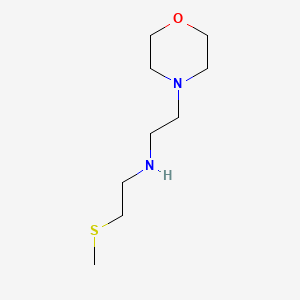
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine (MTME) is an organic compound that has been studied for a variety of applications in scientific research. MTME is a versatile compound with a range of potential applications, from biochemical and physiological studies to lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine involves the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with sodium methylthiolate.
Starting Materials
2-chloro-N-(2-morpholinoethyl)ethan-1-amine, Sodium methylthiolate
Reaction
To a solution of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine in dry THF, add sodium methylthiolate., Heat the reaction mixture at reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with cold THF and dry under vacuum to obtain 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine.
科学的研究の応用
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for a variety of scientific research applications. It has been used as an inhibitor of enzymes such as acetylcholinesterase, as a substrate for biochemical studies, in drug delivery systems, and as a ligand for metal complexes. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s.
作用機序
The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is not well understood. However, it is believed that 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has also been shown to bind to metal complexes, which may be involved in its mechanism of action.
生化学的および生理学的効果
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its biochemical and physiological effects. In biochemical studies, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been shown to have a variety of physiological effects, such as increased alertness and improved memory and learning. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its potential therapeutic effects, including its ability to reduce inflammation and oxidative stress.
実験室実験の利点と制限
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and is non-toxic. However, there are some limitations to using 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine in lab experiments. It is not as potent as other compounds, and its mechanism of action is not fully understood. Additionally, it is difficult to accurately measure its concentration in solution due to its low solubility.
将来の方向性
There are several potential future directions for the study of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. One potential direction is to further investigate the mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and its effects on acetylcholine levels. Additionally, further research could be done to explore its potential therapeutic effects and its ability to reduce inflammation and oxidative stress. Finally, further research could be done to optimize the synthesis of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and to develop more efficient methods for measuring its concentration in solution.
特性
IUPAC Name |
N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDAKIDLKIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Methylthio)ethyl]-4-morpholineethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

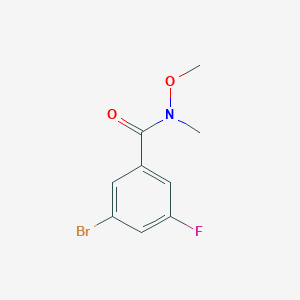
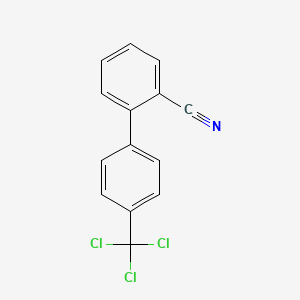
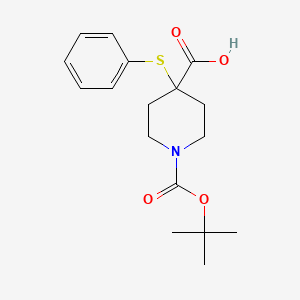
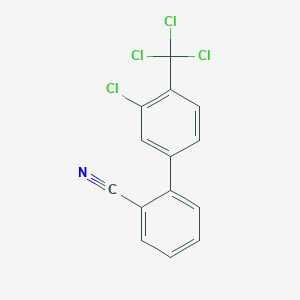
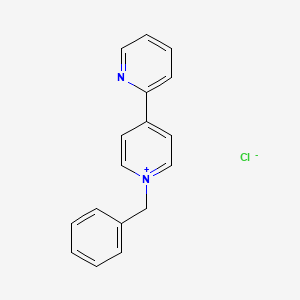

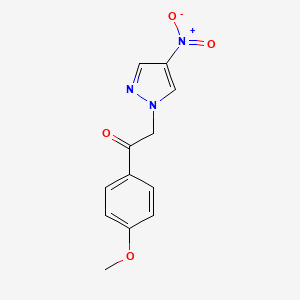
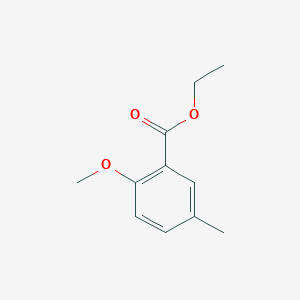
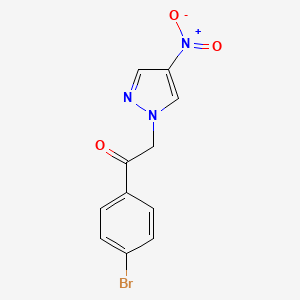
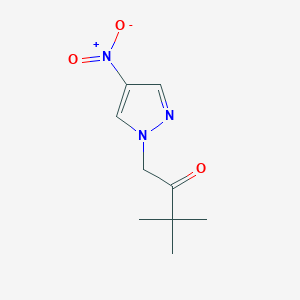
![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
